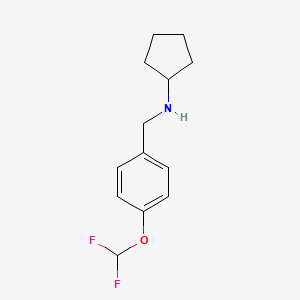

Cyclopentyl-(4-difluoromethoxy-benzyl)-amine

CAS No.: 136436-75-4

Cat. No.: VC8070279

Molecular Formula: C13H17F2NO

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 136436-75-4 |

|---|---|

| Molecular Formula | C13H17F2NO |

| Molecular Weight | 241.28 g/mol |

| IUPAC Name | N-[[4-(difluoromethoxy)phenyl]methyl]cyclopentanamine |

| Standard InChI | InChI=1S/C13H17F2NO/c14-13(15)17-12-7-5-10(6-8-12)9-16-11-3-1-2-4-11/h5-8,11,13,16H,1-4,9H2 |

| Standard InChI Key | YYCUBNGBWTWCRZ-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)NCC2=CC=C(C=C2)OC(F)F |

| Canonical SMILES | C1CCC(C1)NCC2=CC=C(C=C2)OC(F)F |

Introduction

Synthesis Methods

The synthesis of Cyclopentyl-(4-difluoromethoxy-benzyl)-amine typically involves nucleophilic substitution reactions. Below are the key steps:

-

Reactants:

-

Cyclopentylamine

-

4-Difluoromethoxybenzyl chloride

-

-

Reaction Conditions:

-

Base: Sodium hydroxide or potassium carbonate.

-

Solvent: Dichloromethane or toluene.

-

Temperature: Reflux conditions to ensure complete conversion.

-

-

Process:

-

The reaction proceeds via nucleophilic substitution, where the amine group from cyclopentylamine replaces the leaving group (chloride) on 4-difluoromethoxybenzyl chloride.

-

On an industrial scale, continuous flow processes and automated reactors are utilized to optimize yield and purity.

Applications in Research

Cyclopentyl-(4-difluoromethoxy-benzyl)-amine serves as a versatile compound in various fields:

-

Chemistry:

-

Used as a building block for synthesizing complex organic molecules.

-

-

Biology:

-

Investigated for its role as a biochemical probe in enzyme interaction studies.

-

-

Medicinal Chemistry:

-

Explored for potential therapeutic applications due to its binding affinity and selectivity.

-

-

Industrial Chemistry:

-

Utilized in creating specialty chemicals with unique properties.

-

Mechanism of Action

The compound's functionality arises from its structural features:

-

The cyclopentyl group enhances stability and lipophilicity, aiding cellular uptake.

-

The difluoromethoxy group increases binding affinity to molecular targets such as enzymes or receptors.

-

These interactions modulate biochemical pathways, making it a candidate for therapeutic research.

Comparison with Similar Compounds

Cyclopentyl-(4-difluoromethoxy-benzyl)-amine is distinct due to its combination of cyclopentyl and difluoromethoxy groups. Below is a comparison table:

| Compound | Key Features | Unique Properties |

|---|---|---|

| Cyclopentyl-(4-difluoromethoxy-benzyl)-amine | Cyclopentyl + Difluoromethoxy groups | High stability, lipophilicity, binding affinity |

| 4-Difluoromethoxybenzyl chloride | Lacks cyclopentyl group | Lower stability |

| 4-Trifluoromethoxybenzyl alcohol | Trifluoromethoxy group instead of difluoro | Different reactivity profile |

Research Outlook

Cyclopentyl-(4-difluoromethoxy-benzyl)-amine continues to be studied for its potential applications in drug development and material science due to its unique structure-property relationships.

This article provides an authoritative overview of Cyclopentyl-(4-difluoromethoxy-benzyl)-amine, emphasizing its synthesis, chemical behavior, and applications across scientific disciplines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume